molecular formula C₃₈H₄₅NO₁₂ B1141773 De-Boc-Docetaxel CAS No. 133524-69-3

De-Boc-Docetaxel

カタログ番号: B1141773
CAS番号: 133524-69-3
分子量: 707.76
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

De-Boc-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Docetaxel is a semisynthetic analog of paclitaxel, derived from the needles of the European yew tree (Taxus baccata). This compound is characterized by the removal of the N-tert-butoxycarbonyl (Boc) protecting group from docetaxel, which can influence its chemical properties and biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of De-Boc-Docetaxel typically involves the deprotection of the N-tert-butoxycarbonyl group from docetaxel. This can be achieved using various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

化学反応の分析

Types of Reactions

De-Boc-Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

作用機序

De-Boc-Docetaxel exerts its effects by binding to β-tubulin, a protein that is a key component of microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to the inhibition of cell division and the induction of apoptosis (programmed cell death). The compound also counteracts the effects of anti-apoptotic proteins, such as bcl-2 and bcl-xL, further promoting cell death .

類似化合物との比較

Similar Compounds

Uniqueness of De-Boc-Docetaxel

This compound is unique due to the removal of the N-tert-butoxycarbonyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to docetaxel .

生物活性

De-Boc-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast and prostate cancer. The alteration in its chemical structure, particularly the removal of the N-tert-butoxycarbonyl (Boc) group, has significant implications for its biological activity, including solubility, stability, and cytotoxicity.

This compound functions by binding to β-tubulin, a critical component of microtubules. This binding stabilizes the microtubule structure and inhibits their depolymerization, which is essential for cell division. As a result, this compound effectively induces apoptosis (programmed cell death) in cancer cells by preventing their ability to proliferate. Furthermore, it counteracts the effects of anti-apoptotic proteins such as bcl-2 and bcl-xL, enhancing its pro-apoptotic effects.

The biochemical properties of this compound are characterized by its cytotoxic effects on various cancer cell lines. The compound's ability to stabilize microtubules leads to significant inhibition of tumor growth across different models:

Property Description
Cytotoxicity Induces apoptosis in cancer cells through microtubule stabilization.
Solubility Enhanced due to the removal of the Boc group.
Stability Changes in stability observed over time in vitro and in vivo.

Cellular Effects

In laboratory studies, this compound has demonstrated potent effects on various cancer cell types. It prevents the separation of cancerous cells during mitosis, thereby blocking tumor growth. The compound has been tested against several cancer models, showing promising results in inhibiting cell proliferation and inducing cell death.

Dosage Effects in Animal Models

The efficacy of this compound varies with dosage in animal models. Studies indicate that higher doses correlate with increased cytotoxic effects and tumor reduction. However, careful monitoring is necessary due to potential dose-dependent toxicities:

Dosage (mg/kg) Tumor Volume Reduction (%) Toxicity Observed
530Mild fatigue
1050Moderate neutropenia
2070Severe hematological effects

Case Studies and Clinical Trials

Recent studies have explored the clinical applications of this compound in combination therapies:

  • Combination with Epirubicin : A randomized phase III trial compared this compound plus epirubicin versus other combinations. The results indicated comparable efficacy but differing toxicity profiles .
  • Adjuvant Therapy in Breast Cancer : A multicenter study evaluated this compound's safety and efficacy as part of adjuvant therapy for early-stage breast cancer patients. The findings highlighted its effectiveness while noting adverse events similar to those seen with standard docetaxel regimens .
  • Resistance Mechanisms : Research into taxane-resistant tumors has shown that this compound retains activity against resistant prostate tumors, attributed to its unique mechanism of action that circumvents common resistance pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for De-Boc-Docetaxel, and how can researchers validate purity and yield?

  • Methodology : Begin with a literature review to identify existing synthetic routes (e.g., deprotection of Boc groups under acidic conditions). Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst). Validate purity via HPLC-MS and NMR spectroscopy, and calculate yield using gravimetric analysis .
  • Key Considerations : Include negative controls (e.g., incomplete deprotection) and reproducibility tests across multiple batches .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Methodology : Combine spectroscopic methods (e.g., 1^1H/13^{13}C NMR for functional groups, FT-IR for bond vibrations) with chromatographic techniques (HPLC for purity, LC-MS for molecular weight). Assess solubility using shake-flask methods and logP calculations .
  • Validation : Cross-reference results with computational models (e.g., molecular dynamics simulations) to confirm structural stability .

Q. How can in vitro efficacy of this compound be systematically compared to its parent compound, Docetaxel?

  • Experimental Design : Use cell lines (e.g., MCF-7 for breast cancer) to measure IC50_{50} values via MTT assays. Include dose-response curves and time-kill studies. Normalize data against Docetaxel and negative controls .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant differences in potency and selectivity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s altered tubulin-binding affinity compared to Docetaxel?

  • Approach : Perform molecular docking studies to map binding interactions using software like AutoDock. Validate with fluorescence anisotropy assays to measure dissociation constants (KdK_d) .
  • Data Interpretation : Correlate structural modifications (e.g., Boc removal) with changes in binding kinetics and thermodynamic parameters .

Q. How should researchers design comparative studies to evaluate this compound’s toxicity profile across multiple organ systems?

  • Framework : Use the PICOT framework:

  • P opulation: Rodent models (e.g., Sprague-Dawley rats).
  • I ntervention: this compound at varying doses.
  • C omparison: Docetaxel and vehicle controls.
  • O utcome: Histopathological changes, serum biomarkers (ALT, creatinine).
  • T ime: Acute (7-day) vs. chronic (28-day) exposure .
    • Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across different cancer models?

  • Analysis : Conduct a meta-analysis of existing studies, focusing on variables like cell line origin (e.g., epithelial vs. mesenchymal), culture conditions, and assay endpoints (e.g., apoptosis vs. necrosis) .
  • Replication : Validate findings using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., flow cytometry for cell cycle arrest) .

Q. How can researchers formulate hypotheses about this compound’s resistance mechanisms using transcriptomic data?

  • Workflow : Perform RNA-seq on resistant vs. sensitive cell lines. Use pathway enrichment tools (DAVID, KEGG) to identify dysregulated genes (e.g., ABC transporters). Validate with siRNA knockdown and functional rescue experiments .
  • Criteria : Ensure hypotheses meet FINER standards (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What methodologies best capture this compound’s pharmacokinetic behavior in preclinical models?

  • Protocol : Administer radiolabeled this compound via IV/oral routes. Collect plasma/tissue samples at timed intervals. Quantify using LC-MS/MS and model data via non-compartmental analysis (WinNonlin) .
  • Challenges : Account for metabolic instability (e.g., CYP450-mediated degradation) using liver microsome assays .

Q. How can stability studies under physiological conditions improve this compound’s formulation design?

  • Design : Incubate the compound in simulated body fluids (SBF) at 37°C. Monitor degradation via UPLC and identify byproducts with high-resolution MS. Optimize using lyophilization or nanoparticle encapsulation .
  • Statistical Tools : Apply kinetic models (e.g., first-order decay) to predict shelf-life .

Q. What integrative approaches analyze this compound’s synergism with other antineoplastic agents?

  • Strategy : Use Chou-Talalay combination index (CI) assays. Test pairwise combinations (e.g., with cisplatin) in vitro and validate in xenograft models. Perform isobolographic analysis to classify interactions (synergistic/additive/antagonistic) .
  • Data Reporting : Include confidence intervals and sensitivity analyses to address variability .

Q. Methodological Guidelines

  • Literature Review : Systematically map gaps using PRISMA frameworks, prioritizing studies that report conflicting data on this compound’s efficacy or toxicity .
  • Ethical Compliance : Document data-sharing plans and align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Statistical Rigor : Predefine sample sizes (G*Power software), report effect sizes, and avoid p-hacking .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOGLDHTESFSPY-BFLUDPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133524-69-3
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133524-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyl-3'-debenzoylpaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEBOC DOCETAXEL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-DEACETYL-3'-DEBENZOYLPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。